molecular formula C14H11NO2 B093194 1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-2-phenyl- CAS No. 18167-15-2

1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-2-phenyl-

Cat. No.: B093194
CAS No.: 18167-15-2
M. Wt: 225.24 g/mol
InChI Key: ZLODOCHSFJATAJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Yhhu-3792 involves the reaction of 5-(3-methoxyphenoxy)-2,4-quinazolinediamine with 4-isopropylphenylamine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating and stirring to ensure complete reaction .

Industrial Production Methods

Industrial production of Yhhu-3792 would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition .

Chemical Reactions Analysis

Types of Reactions

Yhhu-3792 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the methoxy and phenyl groups. It can also participate in oxidation and reduction reactions under appropriate conditions .

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve solvents like DMSO or ethanol and may require heating.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used. These reactions often require acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used. .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted quinazolines, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Yhhu-3792 is unique in its ability to significantly enhance the self-renewal capability of neural stem cells and promote endogenous neurogenesis in the hippocampal dentate gyrus. Its specific activation of the Notch signaling pathway and promotion of Hes3 and Hes5 expression distinguish it from other similar compounds .

Properties

CAS No.

18167-15-2

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

3-hydroxy-2-phenyl-3H-isoindol-1-one

InChI

InChI=1S/C14H11NO2/c16-13-11-8-4-5-9-12(11)14(17)15(13)10-6-2-1-3-7-10/h1-9,13,16H

InChI Key

ZLODOCHSFJATAJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(C3=CC=CC=C3C2=O)O

Canonical SMILES

C1=CC=C(C=C1)N2C(C3=CC=CC=C3C2=O)O

18167-15-2

solubility

33.8 [ug/mL]

Origin of Product

United States

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